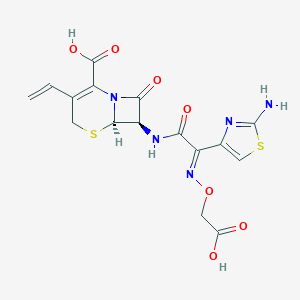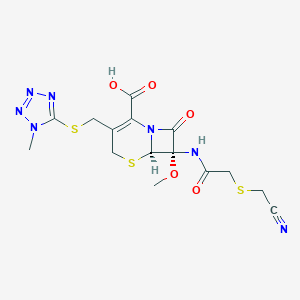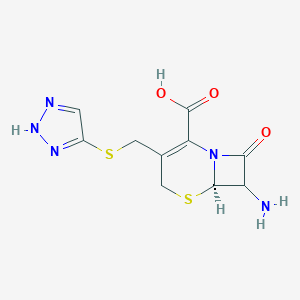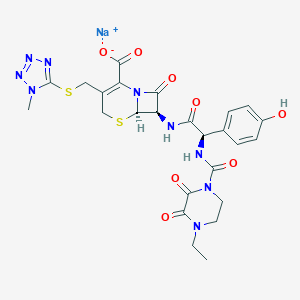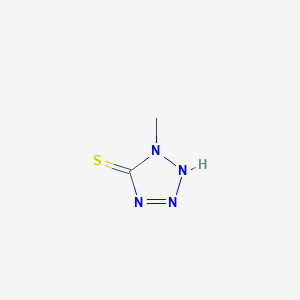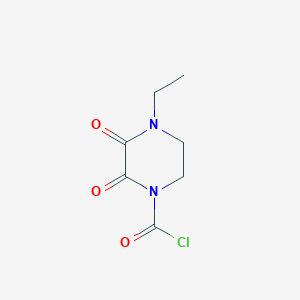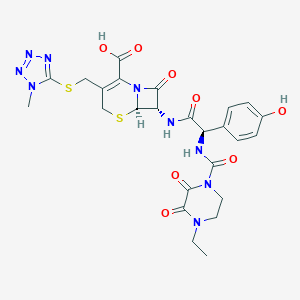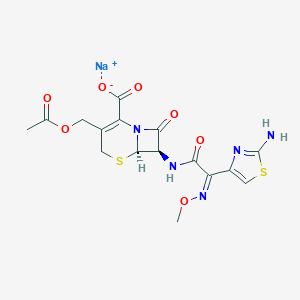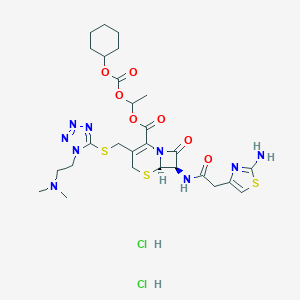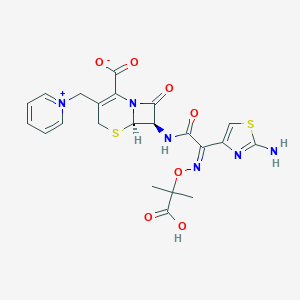
头孢他啶
描述
头孢他啶是一种第三代头孢菌素类抗生素,广泛用于治疗各种细菌感染。 它对革兰氏阴性菌,包括铜绿假单胞菌特别有效 . 头孢他啶通过抑制细菌细胞壁的合成起作用,导致细胞死亡 . 它通常通过静脉注射或肌肉注射给药 .
科学研究应用
头孢他啶在科学研究中有着广泛的应用:
化学: 用作研究β-内酰胺类抗生素及其与细菌酶相互作用的模型化合物.
生物学: 用于微生物学研究,以了解细菌的耐药机制.
工业: 在制药工业中用于开发新型抗生素制剂.
作用机制
生化分析
Biochemical Properties
Ceftazidime works by inhibiting enzymes responsible for cell-wall synthesis, primarily penicillin-binding protein 3 (PBP3) . This interaction disrupts the bacterial cell wall, leading to cell death . Ceftazidime is also notable for its resistance to numerous β-lactamases, which are enzymes produced by some bacteria to resist β-lactam antibiotics .
Cellular Effects
Ceftazidime exerts its effects on various types of cells, primarily bacteria. By inhibiting cell wall synthesis, it disrupts bacterial cell integrity, leading to cell death . This can impact various cellular processes, including cell division and growth . Furthermore, ceftazidime has been found to upregulate p27 protein levels, a classic negative regulator of the cell cycle, thus inhibiting cell proliferation .
Molecular Mechanism
Ceftazidime exerts its effects at the molecular level primarily through its interaction with PBPs. It binds to these proteins, inhibiting their activity and disrupting the synthesis and remodeling of peptidoglycan, a key component of the bacterial cell wall . This leads to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Temporal Effects in Laboratory Settings
The effects of ceftazidime can change over time in laboratory settings. While the specifics can vary depending on the bacterial strain and conditions, ceftazidime generally exhibits a rapid bactericidal effect . Over time, however, some bacteria may develop resistance to ceftazidime, reducing its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of ceftazidime can vary with different dosages. For instance, a dosage of 30 mg/kg administered intravenously or intramuscularly every 8 hours has been shown to be effective against susceptible infections in dogs . More frequent dosing is recommended for infections with Pseudomonas aeruginosa .
Metabolic Pathways
Ceftazidime is involved in the metabolic pathway related to cell wall synthesis in bacteria. It interacts with PBPs, which are enzymes involved in the synthesis and remodeling of peptidoglycan . By inhibiting these enzymes, ceftazidime disrupts this metabolic pathway, leading to impaired cell wall homeostasis and bacterial cell death .
Transport and Distribution
Ceftazidime is primarily eliminated through renal clearance, indicating that it is transported through the bloodstream and filtered out by the kidneys . Within bacterial cells, ceftazidime targets PBPs, which are located in the bacterial cell membrane . This suggests that ceftazidime is able to penetrate the bacterial cell wall and reach its target site.
Subcellular Localization
Ceftazidime targets PBPs, which are located in the bacterial cell membrane . Therefore, the subcellular localization of ceftazidime within bacterial cells would be at the cell membrane where it can interact with its target proteins. This localization is crucial for its function as it allows ceftazidime to disrupt cell wall synthesis, leading to bacterial cell death .
准备方法
头孢他啶通过一系列化学反应从7-氨基头孢烷酸(7-ACA)开始合成。 工业生产方法涉及大规模发酵和化学合成,确保高纯度和高产率 .
化学反应分析
相似化合物的比较
属性
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFOPKXBNMVMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72558-82-8, 78439-06-2 | |
| Record name | Ceftazidime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, hydrate (1:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ceftazidime exert its antibacterial effect?
A1: Ceftazidime, like other β-lactam antibiotics, targets the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [] It inhibits the biosynthesis of bacterial cell peptidoglycan, leading to bacterial growth inhibition or cell lysis and death. []
Q2: What are the primary mechanisms of resistance to ceftazidime in bacteria?
A2: The main mechanisms of resistance include:* Production of β-lactamases: These enzymes can hydrolyze ceftazidime, rendering it ineffective. This is especially problematic with extended-spectrum β-lactamases (ESBLs) and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). [, , , , , ]* Reduced outer membrane permeability: Mutations in porin proteins, such as OmpK35 and OmpK36 in K. pneumoniae, can hinder ceftazidime's entry into the bacteria. []* Increased efflux pump activity: Efflux pumps can expel ceftazidime from bacterial cells, reducing its intracellular concentration and effectiveness. []
Q3: Is there cross-resistance between ceftazidime and other antibiotics?
A3: Cross-resistance can occur:* Fluoroquinolones: Notably, the presence of fluoroquinolone resistance does not seem to affect susceptibility to ceftazidime-avibactam. []* Other β-lactams: Resistance to other β-lactams, particularly those hydrolyzed by ESBLs or carbapenemases, is often observed in ceftazidime-resistant strains. [, , , ]
Q4: Can ceftazidime resistance emerge during therapy?
A4: Yes, resistance to ceftazidime, even when combined with β-lactamase inhibitors, can emerge during treatment. This is often linked to mutations in the intrinsic chromosomal AmpC β-lactamase, such as PDC in Pseudomonas aeruginosa. []
Q5: Are there strategies to overcome ceftazidime resistance?
A5: Strategies include:* Combining ceftazidime with a β-lactamase inhibitor: Avibactam is a potent inhibitor of many β-lactamases, including some ESBLs, KPCs, and AmpCs. [, , , , , ]* Combination therapy: Using ceftazidime with other antibiotics like aztreonam, meropenem, or fosfomycin can exhibit synergistic effects against resistant strains. [, ]* Developing novel β-lactamase inhibitors: Research is ongoing to develop new inhibitors that can effectively target a broader range of resistant enzymes. [, ]
Q6: How is ceftazidime administered, and what is its typical dosing regimen?
A6: Ceftazidime is administered parenterally (intramuscularly or intravenously) and is not absorbed orally. [] Dosage regimens can vary based on patient factors (age, renal function) and infection severity.
Q7: What factors influence ceftazidime pharmacokinetics in different populations?
A7: Factors include:* Age: Neonates and infants demonstrate higher serum concentrations and longer elimination half-lives than older children and adults due to immature renal function. [, , ]* Renal function: Ceftazidime is primarily eliminated renally; therefore, dosage adjustments are necessary in patients with renal impairment to prevent accumulation. [, , ]
Q8: How does protein binding affect ceftazidime's activity?
A8: Ceftazidime exhibits relatively low protein binding (10-17%). Studies suggest that the unbound fraction of ceftazidime is responsible for its antibacterial activity. [, ]
Q9: What is the importance of pharmacokinetic/pharmacodynamic (PK/PD) target attainment for ceftazidime?
A9: Achieving optimal PK/PD targets (e.g., time above the minimum inhibitory concentration, or T>MIC) is crucial for efficacy and minimizing the emergence of resistance. [, ] Continuous infusion of ceftazidime can help optimize these parameters. []
Q10: Has ceftazidime-avibactam demonstrated efficacy in treating specific infections?
A10: Clinical trials and research suggest ceftazidime-avibactam is effective in treating:* Complicated intra-abdominal infections (cIAI): Demonstrated efficacy against ESBL-producing organisms, comparable to meropenem. []* Complicated urinary tract infections (cUTI): Showed promising efficacy and a favorable safety profile in children. []
Q11: What is the molecular formula and weight of ceftazidime?
A11: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of ceftazidime.
Q12: How is ceftazidime stability impacted by different conditions and formulations?
A12: Ceftazidime stability can be affected by:* Temperature: Exhibits limited stability at room temperature in some solutions. [, ] Frozen storage in polypropylene syringes can prolong stability. []* pH: Can precipitate when mixed with vancomycin, potentially due to the alkaline pH of some ceftazidime formulations. []* Presence of other drugs: Compatibility issues and precipitation can occur when mixed with other drugs like vancomycin. [, ]* Amino acid solutions: Ceftazidime stability in parenteral nutrition solutions containing amino acids needs careful consideration due to potential degradation. []
Q13: What analytical techniques are used for ceftazidime quantification?
A13: Common methods include:* High-performance liquid chromatography (HPLC): Offers high sensitivity and specificity for ceftazidime determination in various matrices (serum, urine, admixtures). [, , ]* Microbiological assay: Utilized for determining ceftazidime concentrations in biological samples, but with limitations in sensitivity and specificity compared to HPLC. [, ]* Liquid chromatography-mass spectrometry (LC-MS): A highly sensitive and specific method for quantifying ceftazidime and its metabolites in biological samples. []
Q14: How is the quality of ceftazidime assured during its lifecycle?
A14: Quality control measures are crucial throughout development, manufacturing, and distribution to ensure:* Consistency: Maintaining uniform drug content, purity, and potency across different batches. []* Safety: Minimizing the risk of contamination, degradation, and the presence of harmful impurities. []* Efficacy: Ensuring that the drug consistently delivers the intended therapeutic effect. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


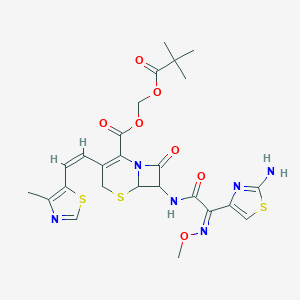
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)


